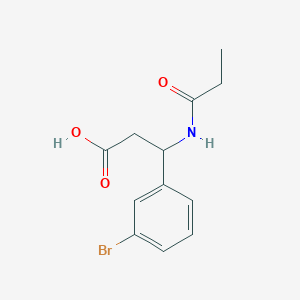
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid, also known as BrPA, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. BrPA belongs to the family of alkylating agents, which are known for their ability to modify DNA and RNA molecules, leading to cell death.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid is not fully understood, but it is thought to involve the inhibition of glycolysis, the process by which cells convert glucose into energy. 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid has been shown to inhibit the activity of hexokinase, an enzyme that is involved in the first step of glycolysis. This inhibition leads to a decrease in ATP production, which ultimately leads to cell death.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen. In addition, 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid has been shown to induce autophagy, a process by which cells recycle damaged or unwanted cellular components.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has been shown to be effective against a variety of cancer cell lines. However, one limitation of 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid. One area of research is to further elucidate its mechanism of action, particularly with regard to its effects on glycolysis. Another area of research is to investigate the potential use of 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for more studies to investigate the safety and toxicity of 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid in animal models and in humans.
Synthesis Methods
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid can be synthesized through a multi-step process that involves the reaction of 3-bromobenzaldehyde with propanoyl chloride, followed by the reaction of the resulting product with 3-aminopropionic acid. This process yields 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid, which is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid has also been shown to inhibit the growth of tumors in animal models of cancer.
properties
IUPAC Name |
3-(3-bromophenyl)-3-(propanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-11(15)14-10(7-12(16)17)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDURHXZODNNQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


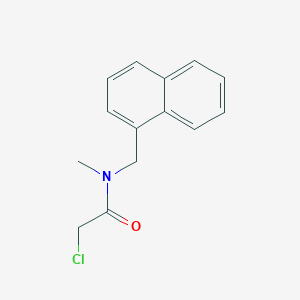
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)

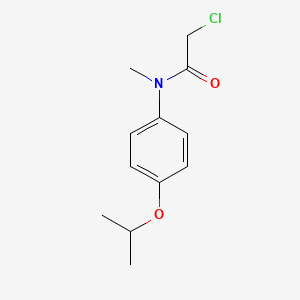

![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)
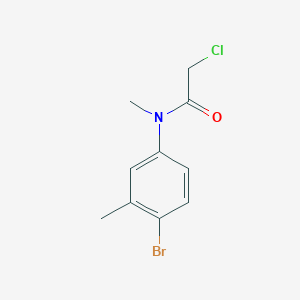
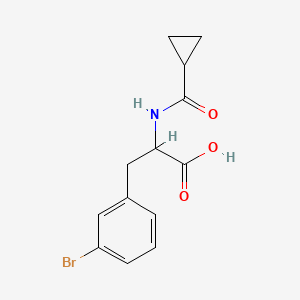
![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)